molecular formula C15H20ClN B15299698 rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride

rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Cat. No.: B15299698
M. Wt: 249.78 g/mol
InChI Key: WQORJEWGYZSRBF-SJFOYXCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes a phenyl group and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Ethylamine Substitution: The ethylamine moiety can be introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products:

    Oxidation: N-oxides of the amine group.

    Reduction: Reduced forms of the bicyclic core or phenyl group.

    Substitution: Substituted derivatives at the amine group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

Medicine:

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
  • rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride
  • rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Uniqueness: The uniqueness of rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride lies in its specific combination of a bicyclic core, phenyl group, and ethylamine moiety. This combination provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride

InChI

InChI=1S/C15H19N.ClH/c1-2-16-15-13-9-8-12(10-13)14(15)11-6-4-3-5-7-11;/h3-9,12-16H,2,10H2,1H3;1H/t12-,13+,14+,15+;/m1./s1

InChI Key

WQORJEWGYZSRBF-SJFOYXCYSA-N

Isomeric SMILES

CCN[C@H]1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)C=C2.Cl

Canonical SMILES

CCNC1C2CC(C1C3=CC=CC=C3)C=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.